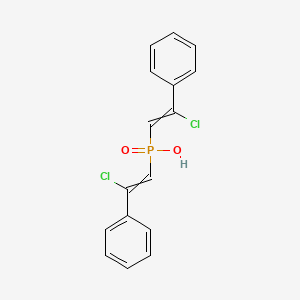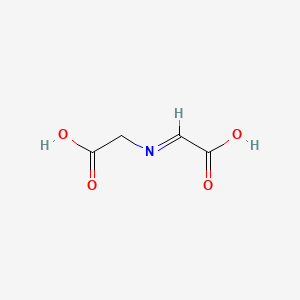![molecular formula C8H11N2O3P B14737219 Dimethyl [(E)-phenyldiazenyl]phosphonate CAS No. 3348-54-7](/img/structure/B14737219.png)
Dimethyl [(E)-phenyldiazenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(E)-phenyldiazenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyldiazenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl [(E)-phenyldiazenyl]phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination, which provides a variety of aryl phosphonates . Additionally, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can deliver products of a P-C bond formation in high yields within a short reaction time .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. For example, the use of palladium-catalyzed cross-coupling reactions between aryl halides and H-phosphonate diesters has been reported to achieve high yields and can be adapted for large-scale preparations .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(E)-phenyldiazenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, the reaction with diaryliodonium salts in the presence of a base under visible-light illumination is a common method for forming aryl phosphonates . Additionally, the use of palladium catalysts in cross-coupling reactions is prevalent .
Major Products Formed
The major products formed from these reactions include various aryl phosphonates, phosphonic acids, and reduced derivatives of the phenyldiazenyl group.
Applications De Recherche Scientifique
Dimethyl [(E)-phenyldiazenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Phosphonate derivatives are explored for their potential as antiviral and antibacterial agents.
Industry: The compound is used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism by which dimethyl [(E)-phenyldiazenyl]phosphonate exerts its effects involves the formation of stable carbon-phosphorus bonds. The compound can act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the phosphonate group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonates such as dimethyl methylphosphonate and diethyl phosphonate . These compounds share the phosphonate functional group but differ in their substituents and specific chemical properties.
Uniqueness
Dimethyl [(E)-phenyldiazenyl]phosphonate is unique due to the presence of the phenyldiazenyl moiety, which imparts distinct chemical reactivity and potential applications compared to other phosphonates. The combination of the phosphonate and phenyldiazenyl groups allows for versatile chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
3348-54-7 |
|---|---|
Formule moléculaire |
C8H11N2O3P |
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
dimethoxyphosphoryl(phenyl)diazene |
InChI |
InChI=1S/C8H11N2O3P/c1-12-14(11,13-2)10-9-8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
PDMHGZQQWRIBIZ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(N=NC1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


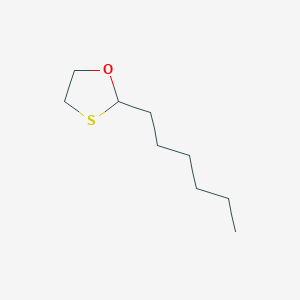
![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
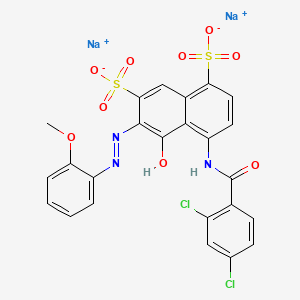


![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)


![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
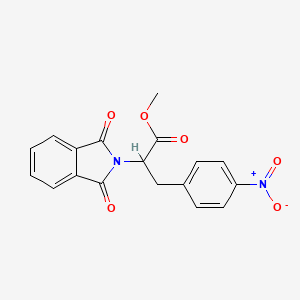
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
